molecular formula C21H23N3O5 B10991035 N-(2-methoxyphenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide

N-(2-methoxyphenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide

Cat. No.: B10991035
M. Wt: 397.4 g/mol
InChI Key: KUBMHIMNIJXWSM-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both methoxyphenyl and imidazolidinone moieties, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions

    Formation of Imidazolidinone Core: This step involves the reaction of an appropriate diamine with a diacid or its derivative under dehydrating conditions to form the imidazolidinone ring.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via nucleophilic substitution reactions, often using methoxyphenyl halides and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The imidazolidinone ring can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines and reduced imidazolidinone derivatives.

    Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA bases, affecting replication and transcription processes.

Comparison with Similar Compounds

N-(2-methoxyphenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide can be compared with other similar compounds, such as:

    N-(2-methoxyphenyl)-2-{1-[2-(4-hydroxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide: Differing by the presence of a hydroxy group instead of a methoxy group, which affects its reactivity and biological activity.

    N-(2-methoxyphenyl)-2-{1-[2-(4-methylphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide: Featuring a methyl group instead of a methoxy group, leading to different chemical and physical properties.

These comparisons highlight the unique aspects of this compound, such as its specific functional groups and their influence on the compound’s overall behavior and applications.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C21H23N3O5/c1-28-15-9-7-14(8-10-15)11-12-24-20(26)17(23-21(24)27)13-19(25)22-16-5-3-4-6-18(16)29-2/h3-10,17H,11-13H2,1-2H3,(H,22,25)(H,23,27)

InChI Key

KUBMHIMNIJXWSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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